1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone molecular structure
1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone molecular structure
An In-depth Technical Guide to the Molecular Structure of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone
This guide provides a comprehensive technical overview of 1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone, a substituted aromatic ketone of interest to researchers in medicinal chemistry and materials science. We will delve into its structural elucidation through a combination of synthetic strategy and spectroscopic analysis, offering field-proven insights into the causality behind the experimental choices.
Strategic Synthesis: A Pathway to the Target Molecule
The synthesis of 1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be designed by combining established organic reactions: the Fries rearrangement followed by regioselective nitration. This two-step process provides a reliable method for obtaining the target compound.
Step 1: Fries Rearrangement of p-cresyl acetate
The initial step involves the synthesis of the key intermediate, 2-hydroxy-4-methylacetophenone. The Fries rearrangement is an ideal choice for this transformation, as it efficiently converts a phenolic ester to a hydroxy aryl ketone.[1][2] The reaction proceeds by treating p-cresyl acetate with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
The choice of reaction temperature is critical in directing the regioselectivity of the acyl group migration. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[1][2] To maximize the yield of the desired 2-hydroxy-4-methylacetophenone, the reaction should be conducted at elevated temperatures.
Experimental Protocol: Fries Rearrangement of p-cresyl acetate
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with p-cresyl acetate (1 equivalent).
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Lewis Acid Addition: Anhydrous aluminum chloride (1.2 equivalents) is added portion-wise to the stirred solution. An exothermic reaction is expected.
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Heating: The reaction mixture is heated to 160-170°C for 2-3 hours to favor the formation of the ortho-isomer.[2] Reaction progress is monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-hydroxy-4-methylacetophenone.
Step 2: Regioselective Nitration
The second step is the nitration of the 2-hydroxy-4-methylacetophenone intermediate. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The hydroxyl (-OH) and acetyl (-COCH₃) groups are ortho, para-directing, while the methyl (-CH₃) group is also ortho, para-directing. The hydroxyl group is a strongly activating group, the methyl group is a moderately activating group, and the acetyl group is a deactivating group.
The nitration is expected to occur at the position most activated by the hydroxyl and methyl groups and least deactivated by the acetyl group. The position ortho to the hydroxyl group and meta to the acetyl group (C5) is the most likely site for electrophilic aromatic substitution.
Experimental Protocol: Nitration of 2-hydroxy-4-methylacetophenone
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Reaction Setup: 2-hydroxy-4-methylacetophenone (1 equivalent) is dissolved in concentrated sulfuric acid in a flask cooled in an ice-salt bath to maintain a temperature of 0-5°C.[3]
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Nitrating Mixture: A cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise to the stirred solution, ensuring the temperature does not rise above 5°C.[3]
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Reaction: The mixture is stirred for an additional 30 minutes at 0-5°C. Reaction progress is monitored by TLC.
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Work-up: The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
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Purification: The precipitate is filtered, washed with cold water until neutral, and then recrystallized from ethanol to yield pure 1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone.
Caption: Synthetic workflow for 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone.
Structural Elucidation: A Spectroscopic Approach
The definitive structure of 1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structure of 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.
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Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the benzene ring. The downfield shift is due to the electron-withdrawing effects of the nitro and acetyl groups.
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Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group, likely in the range of δ 10-12 ppm, which may exchange with D₂O.
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Methyl Protons: A singlet around δ 2.4 ppm for the methyl group attached to the ring and another singlet around δ 2.6 ppm for the acetyl methyl group.
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¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments.
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Carbonyl Carbon: A signal in the downfield region, typically around δ 195-205 ppm, is characteristic of a ketone carbonyl carbon.[4]
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents.
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Methyl Carbons: Two signals in the upfield region (δ 20-30 ppm) corresponding to the two methyl groups.
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| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (δ ppm) | Assignment |
| ~11.0 (s, 1H) | -OH |
| ~8.2 (s, 1H) | Ar-H |
| ~7.8 (s, 1H) | Ar-H |
| ~2.6 (s, 3H) | -COCH₃ |
| ~2.4 (s, 3H) | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[4]
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O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ indicates the presence of the hydroxyl group.
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C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone.
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N-O Stretch: Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹, are indicative of the nitro group.[4]
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C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| O-H stretch (phenolic) | 3200-3500 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (ketone) | 1650-1680 |
| N-O asymmetric stretch | 1520-1560 |
| N-O symmetric stretch | 1340-1360 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular weight for 1-(2-hydroxy-4-methyl-5-nitrophenyl)ethanone (C₉H₉NO₄) is approximately 195.17 g/mol .[5] The mass spectrum would show a molecular ion peak (M⁺) at m/z = 195. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) and an acetyl group (M-43).
